o-Benzyl-n,n'-diisopropylisourea
Overview
Description
“o-Benzyl-n,n’-diisopropylisourea” is a chemical compound with the molecular formula C14H22N2O . It is also known by other names such as “Benzyl N,N’-Diisopropylcarbamimidate” and "N,N’-Diisopropylcarbamimidic Acid Benzyl Ester" .
Molecular Structure Analysis
The molecular structure of “o-Benzyl-n,n’-diisopropylisourea” consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16)
. Physical and Chemical Properties Analysis
“o-Benzyl-n,n’-diisopropylisourea” is a liquid at room temperature . It has a molecular weight of 234.34 . The compound has a boiling point of 105 °C at 1.1 mmHg . The specific gravity of the compound at 20/20 is 0.96 . The refractive index of the compound is 1.50 .Scientific Research Applications
Inline Reaction Monitoring
- Microfluidic Stripline NMR Setup : o-Benzyl-n,n'-diisopropylisourea is involved in the acetylation of benzyl alcohol, monitored using Nuclear Magnetic Resonance (NMR). This study highlighted the reaction mechanism and kinetics in a microfluidic stripline setup, essential for understanding the industrial relevance of these reactions (Oosthoek-de Vries et al., 2019).
Chromogenic Reagent in Liquid Chromatography
- Analysis of Carboxylic Acids : Utilizing this compound as a chromogenic reagent for liquid chromatographic analysis of carboxylic acids demonstrates its value in analytical chemistry. The compound reacts with carboxylic acids to yield chromogenic derivatives, enhancing detection sensitivity (Knapp & Krueger, 1975).
Synthesis and Phosphorylating Properties
- Hydroxyamino Acid Phosphoramidites : The synthesis of N-(benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]serine and related compounds using this compound-based reagents underscores its utility in the preparation of phosphoramidites, crucial for organic synthesis (Dreef‐Tromp et al., 1992).
Surface Properties of Surfactants
- Tensioactive Properties : The study of surfactants based on this compound revealed its role in improving tensioactive properties. These findings are significant for applications in various industries, including cleaning agents and personal care products (Badache et al., 2011).
O-Benzylation in Organic Synthesis
- Selective O-Benzylation : The compound is involved in selective O-benzylation of 2-oxo-1,2-dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules. This process underlines the importance of this compound in creating O-benzyl products used as synthetic intermediates (Zhou et al., 2018).
N-Debenzylation Processes
- Selective N-Debenzylation : The compound plays a role in selective deprotection processes, crucial in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. This highlights its utility in selective and efficient debenzylation reactions (Kroutil et al., 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
o-Benzyl-n,n’-diisopropylisourea plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a carbodiimide, facilitating the formation of amide bonds between carboxylic acids and amines. This interaction is crucial in peptide synthesis, where o-Benzyl-n,n’-diisopropylisourea helps in coupling amino acids to form peptide chains. The compound’s ability to form stable intermediates with carboxyl groups makes it valuable in biochemical research and applications .
Cellular Effects
o-Benzyl-n,n’-diisopropylisourea influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, o-Benzyl-n,n’-diisopropylisourea can impact cell proliferation and apoptosis, making it a compound of interest in studies related to cancer and other diseases .
Molecular Mechanism
The molecular mechanism of o-Benzyl-n,n’-diisopropylisourea involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, as a carbodiimide, it can form covalent bonds with carboxyl groups on proteins, leading to changes in their structure and function. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, o-Benzyl-n,n’-diisopropylisourea can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Benzyl-n,n’-diisopropylisourea can change over time. The compound’s stability and degradation are important factors to consider. o-Benzyl-n,n’-diisopropylisourea is generally stable when stored under dry, room temperature conditions. Its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of o-Benzyl-n,n’-diisopropylisourea vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, o-Benzyl-n,n’-diisopropylisourea can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, o-Benzyl-n,n’-diisopropylisourea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its chemical properties, such as solubility and stability. Understanding the transport and distribution of o-Benzyl-n,n’-diisopropylisourea is important for determining its bioavailability and effectiveness in different biological contexts .
Subcellular Localization
The subcellular localization of o-Benzyl-n,n’-diisopropylisourea can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, o-Benzyl-n,n’-diisopropylisourea can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function .
Properties
IUPAC Name |
benzyl N,N'-di(propan-2-yl)carbamimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDVAQGUYGUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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